

Unlocking Membrane Dynamics: DPPC-¹³C for High-Resolution Solid-State NMR Spectroscopy

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Compound of Interest

Compound Name: DPPC-13C

Cat. No.: B15564745

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Dipalmitoylphosphatidylcholine (DPPC) is a saturated phospholipid that serves as a primary component of biological membranes and a fundamental building block for model membrane systems. The site-specific incorporation of the stable isotope carbon-13 (¹³C) into the DPPC molecule provides a powerful, non-perturbative probe for solid-state Nuclear Magnetic Resonance (NMR) spectroscopy. This technique offers unparalleled atomic-level insights into the structure, dynamics, and interactions of lipid bilayers, making ¹³C-labeled DPPC (DPPC-¹³C) an invaluable tool in biophysics, biochemistry, and pharmaceutical sciences.

These application notes provide a comprehensive overview of the utility of DPPC-¹³C in solid-state NMR spectroscopy, including detailed protocols for sample preparation and spectral acquisition. The information is tailored for researchers, scientists, and drug development professionals seeking to leverage this technology to investigate membrane properties, lipid-protein interactions, and the effects of therapeutic agents on membrane structure and function.

Application Notes

Solid-state NMR studies utilizing DPPC-¹³C can elucidate a wide range of membrane properties:

- **Membrane Phase Behavior:** ^{13}C chemical shifts are highly sensitive to the local electronic environment and conformational state of the carbon atoms. This sensitivity allows for the clear distinction between different lipid phases, such as the gel ($\text{L}\beta'$), ripple ($\text{P}\beta'$), and liquid-crystalline ($\text{L}\alpha$) phases, each characterized by a unique spectral signature.
- **Lipid Chain Order and Dynamics:** By measuring ^1H - ^{13}C dipolar couplings, it is possible to determine segmental order parameters along the acyl chains of DPPC. This provides a detailed picture of the conformational freedom of the lipid tails, which is crucial for understanding membrane fluidity and packing.
- **Lipid-Cholesterol Interactions:** The introduction of cholesterol into DPPC membranes induces significant changes in the ^{13}C NMR spectrum. These changes can be used to characterize the formation of the liquid-ordered (lo) phase, quantify the ordering effect of cholesterol on the lipid chains, and probe the specific molecular interactions between cholesterol and DPPC.[1][2]
- **Protein-Lipid Interactions:** Solid-state NMR can reveal the impact of membrane-associated peptides and proteins on the structure and dynamics of the surrounding lipid bilayer. Changes in DPPC- ^{13}C chemical shifts and relaxation parameters can identify the specific lipid segments that interact with the protein and characterize the nature of these interactions.
- **Drug-Membrane Interactions:** The influence of pharmaceutical compounds on the physical properties of membranes is a critical aspect of drug development. DPPC- ^{13}C solid-state NMR can be employed to assess how a drug candidate alters membrane fluidity, order, and phase behavior, providing insights into its mechanism of action and potential membrane-disrupting effects.

Experimental Protocols

I. Sample Preparation: ^{13}C -Labeled DPPC Multilamellar Vesicles (MLVs)

This protocol describes the preparation of multilamellar vesicles, a common sample format for solid-state NMR of lipids.

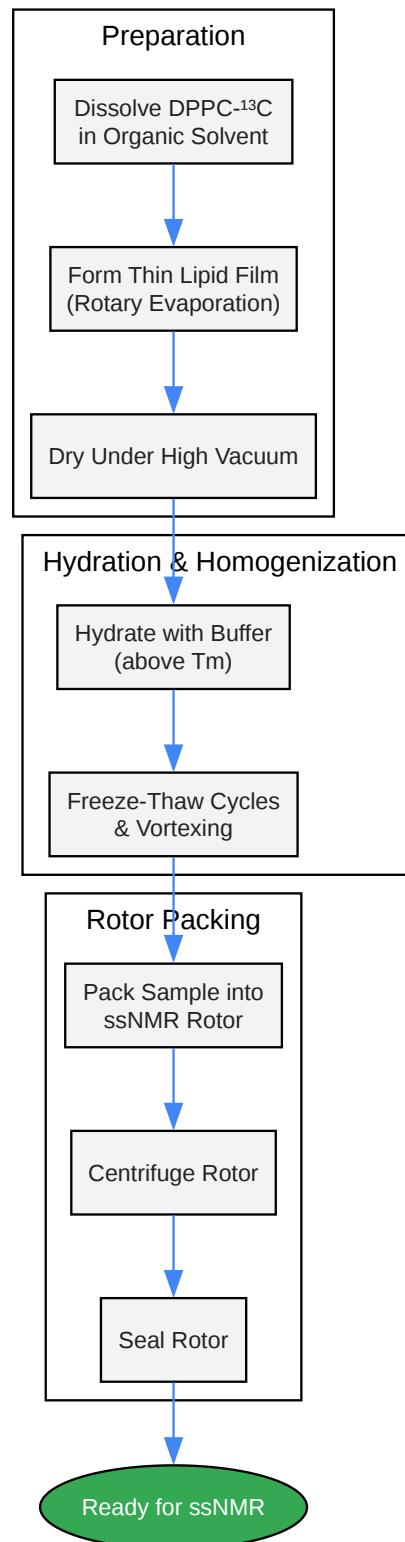
Materials:

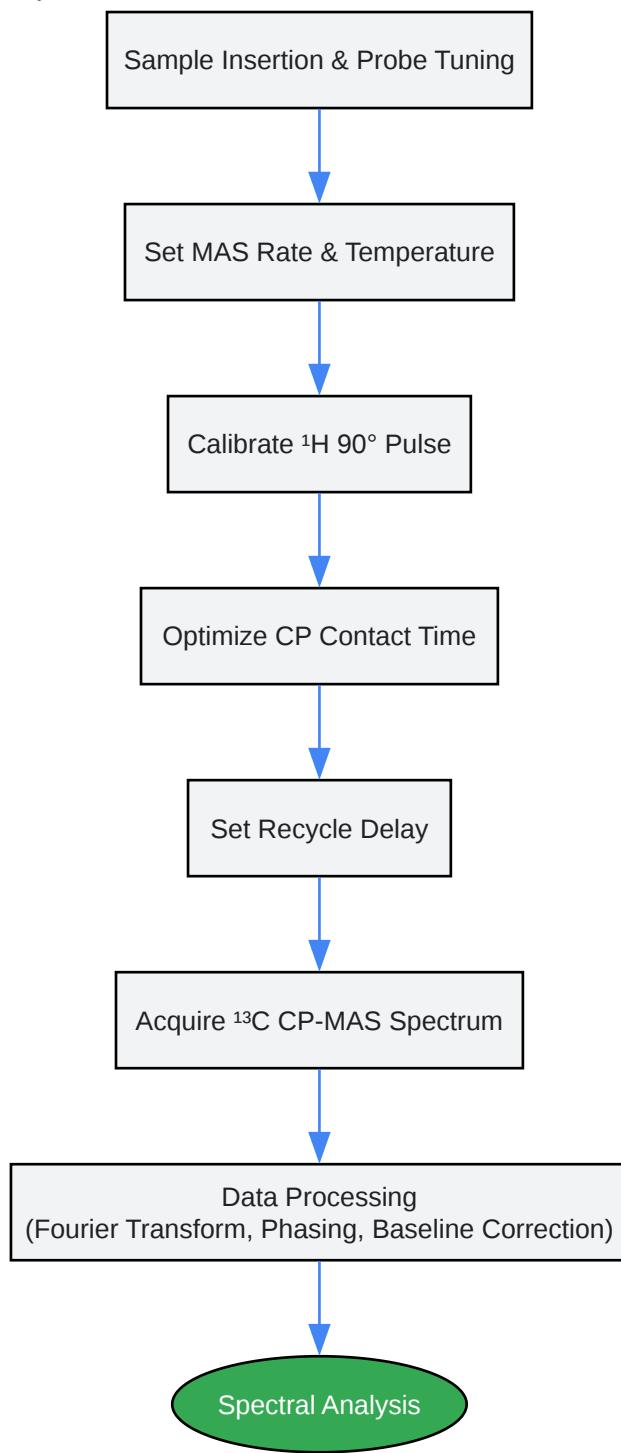
- ^{13}C -labeled DPPC (specific labeling position as required for the study)
- Buffer of choice (e.g., phosphate-buffered saline, Tris buffer)
- Organic solvent (e.g., chloroform, chloroform/methanol mixture)
- Round-bottom flask
- Rotary evaporator
- High-vacuum pump
- Water bath
- Vortex mixer
- Solid-state NMR rotor (e.g., 4 mm MAS rotor)
- Spatula or packing tool

Procedure:

- **Dissolution:** Dissolve the desired amount of DPPC- ^{13}C in an appropriate organic solvent in a round-bottom flask. For co-reconstitution with other molecules (e.g., cholesterol, peptides), dissolve all components in the same solvent.
- **Film Formation:** Remove the organic solvent using a rotary evaporator to form a thin lipid film on the wall of the flask. Ensure the film is as thin and evenly distributed as possible.
- **Drying:** Place the flask under a high-vacuum pump for at least 2-4 hours to remove any residual solvent.
- **Hydration:** Add the desired amount of buffer to the dried lipid film. The amount of buffer should be sufficient to achieve the desired hydration level (typically 30-50% water by weight).
- **Vesicle Formation:** Gently rotate the flask to hydrate the lipid film. The hydration should be performed above the main phase transition temperature of DPPC (~41°C). A water bath can be used to maintain the temperature.

- Homogenization: To ensure homogeneous vesicle formation, subject the sample to several freeze-thaw cycles. This involves freezing the sample in liquid nitrogen and then thawing it in a warm water bath (above the phase transition temperature). Vortexing between cycles can also aid in homogenization.
- Rotor Packing: Carefully transfer the hydrated lipid dispersion into a solid-state NMR rotor using a spatula or a specialized packing tool.
- Centrifugation: Centrifuge the packed rotor at a low speed to ensure the sample is well-compacted at the bottom of the rotor.
- Sealing: Securely cap the rotor.

Workflow for DPPC-¹³C MLV Sample Preparation

Experimental Workflow for ^{13}C CP-MAS NMR[Click to download full resolution via product page](#)

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References

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